3-(2-Amino-2-oxoethoxy)benzoic acid
Description
3-(2-Amino-2-oxoethoxy)benzoic acid (CAS 869942-82-5) is a benzoic acid derivative featuring a 2-amino-2-oxoethoxy substituent at the 3-position of the aromatic ring. Its molecular formula is C₉H₉NO₄, with a molecular weight of 195.17 g/mol . The compound exhibits a predicted pKa of 4.02, indicating moderate acidity comparable to other benzoic acid derivatives . It is utilized in pharmaceutical research, particularly in the design of α-helix mimetics and combinatorial libraries for drug screening .
Properties
IUPAC Name |
3-(2-amino-2-oxoethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c10-8(11)5-14-7-3-1-2-6(4-7)9(12)13/h1-4H,5H2,(H2,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVCYNDPZXZQBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359399 | |
| Record name | 3-(2-amino-2-oxoethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869942-82-5 | |
| Record name | 3-(2-amino-2-oxoethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-2-oxoethoxy)benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and implementing cost-effective purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-2-oxoethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of 3-(2-nitro-2-oxoethoxy)benzoic acid.
Reduction: Formation of 3-(2-amino-2-hydroxyethoxy)benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives depending on the substituent used.
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated that 3-(2-Amino-2-oxoethoxy)benzoic acid exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Specific case studies highlight its effectiveness against breast and colon cancer cell lines, showcasing its potential as a chemotherapeutic agent .
Drug Development
This compound is being explored as a precursor in drug synthesis, particularly for pharmaceuticals targeting specific biological pathways. Its structural characteristics make it suitable for modifications that can enhance its therapeutic efficacy .
Analgesic and Anti-inflammatory Effects
Recent studies have indicated that derivatives of this compound may possess analgesic and anti-inflammatory properties. Comparisons with standard drugs such as aspirin suggest that certain derivatives exhibit superior efficacy in reducing inflammation and pain in experimental models .
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial effects of this compound revealed significant inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria. The minimal inhibitory concentration (MIC) was determined to be lower than that of several standard antibiotics .
- Anticancer Research : In a controlled experiment, the compound was tested on various cancer cell lines. The results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer activity comparable to established chemotherapeutics .
- Pharmacological Studies : A series of pharmacological evaluations demonstrated the compound's potential as an anti-inflammatory agent. In animal models, it significantly reduced edema and pain responses compared to control groups .
Mechanism of Action
The mechanism of action of 3-(2-Amino-2-oxoethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(2-Ethoxy-2-oxoacetamido)benzoic acid (CAS Not Provided)
- Molecular Formula: C₁₁H₁₁NO₅
- Molecular Weight : 237.21 g/mol
- Key Features : Contains an ethoxy-oxoacetamido group at the 2-position. The crystal structure (triclinic, space group P1) reveals planar geometry stabilized by O–H···O and C–H···O hydrogen bonds .
- Synthesis: Prepared via reaction of ethyl chlorooxoacetate with 2-aminobenzoic acid in tetrahydrofuran .
- Applications : Primarily studied for its crystallographic properties rather than biological activity.
2-Ethoxybenzoic Acid (CAS 134-11-2)
- Molecular Formula : C₉H₁₀O₃
- Molecular Weight : 166.17 g/mol
- Key Features: Simpler structure with an ethoxy group at the 2-position. Lacks the amino-oxo moiety, reducing hydrogen-bonding capacity .
- Applications : Used as a pharmaceutical intermediate. Safety guidelines emphasize avoiding contact with food or eyes .
2-Amino-3-methoxybenzoic Acid (CAS 3177-80-8)
- Molecular Formula: C₈H₉NO₃
- Molecular Weight : 167.16 g/mol
- Key Features: Amino and methoxy groups at the 2- and 3-positions, respectively. Shares a similar pKa (~4.02) with the main compound but lacks the oxoethoxy group, altering solubility and reactivity .
4-(2-Amino-2-oxoethoxy)benzoic Acid (CAS 159143-14-3)
- Molecular Formula: C₉H₉NO₄
- Molecular Weight : 195.17 g/mol
- Key Features : Positional isomer of the main compound, with the substituent at the 4-position. This structural variation impacts molecular interactions, such as hydrogen bonding and crystal packing .
3-[(2-Ethoxy-2-oxoethyl)amino]benzoic Acid (CAS 23218-94-2)
- Molecular Formula: C₁₁H₁₃NO₄
- Molecular Weight : 223.22 g/mol
- Key Features: Contains an ethoxy-oxoethylamino group, introducing an ethyl ester that enhances lipophilicity compared to the main compound’s amide group .
Comparative Analysis Table
Research Findings and Implications
- Structural Impact on Reactivity: The amino-oxoethoxy group in this compound enhances hydrogen-bonding capacity compared to simpler analogs like 2-ethoxybenzoic acid. This property is critical in drug design, where intermolecular interactions influence binding affinity .
- Positional Isomerism : The 3- and 4-substituted isomers (CAS 869942-82-5 vs. 159143-14-3) exhibit distinct physicochemical behaviors. For example, the 3-substituted derivative may exhibit better solubility due to steric effects .
- Synthetic Flexibility : Compounds like 2-(2-ethoxy-2-oxoacetamido)benzoic acid demonstrate the utility of oxoacetate intermediates in synthesizing complex benzoic acid derivatives .
Biological Activity
3-(2-Amino-2-oxoethoxy)benzoic acid, a derivative of benzoic acid, has garnered interest in the scientific community due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C9H9NO4
- SMILES Notation : C1=CC(=CC(=C1)OCC(=O)N)C(=O)O
- InChI : InChI=1S/C9H9NO4/c10-8(11)5-14-7-3-1-2-6(4-7)9(12)13/h1-4H...
This compound features an amino group and a carboxylic acid moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Interaction : It can bind to enzymes, potentially inhibiting or activating their activity. This interaction is crucial in metabolic pathways and can influence various physiological processes.
- Receptor Modulation : The compound may modulate receptors involved in inflammatory pathways, affecting signal transduction and cellular responses.
- Gene Expression : It has been suggested that this compound can alter gene expression related to inflammation and other biological processes, thereby influencing cellular behavior.
Biological Activities
Research has demonstrated several significant biological activities associated with this compound:
- Antimicrobial Activity : Studies indicate that derivatives of benzoic acid, including this compound, exhibit antimicrobial properties against various pathogens. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli in vitro .
- Anti-inflammatory Properties : The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and modulating immune responses. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .
- Antiproliferative Effects : Preliminary studies suggest that this compound could inhibit the proliferation of cancer cell lines, indicating potential applications in oncology .
Data Table: Biological Activities Summary
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against several bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, demonstrating its potential as a therapeutic agent for infections caused by resistant strains.
Case Study 2: Anti-inflammatory Mechanism
A study involving human fibroblasts showed that treatment with this compound led to a marked decrease in the secretion of inflammatory markers such as IL-6 and TNF-alpha. This suggests that the compound could be beneficial in managing chronic inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(2-Amino-2-oxoethoxy)benzoic acid and its derivatives?
- Methodological Answer : Synthesis typically involves coupling reactions between substituted benzoic acids and amino-oxoethoxy precursors. For example, esterification of 2-aminobenzoic acid derivatives with bromoacetamide intermediates under reflux in anhydrous solvents (e.g., DMF or THF) catalyzed by triethylamine. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended. Structural analogs, such as 3-methoxy-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)benzoic acid, are synthesized using similar protocols with tailored protecting groups .
Q. How is the crystal structure of this compound determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of saturated solutions (e.g., ethanol/water mixtures). Data collection uses MoKα radiation (λ = 0.71073 Å) at 296 K. Software like SHELXL refines hydrogen-bonding networks, as seen in triclinic systems (space group P1) with unit cell parameters a = 4.8774 Å, b = 9.470 Å, and intermolecular O–H⋯O/C–H⋯O interactions stabilizing chains parallel to the [111] direction .
Advanced Research Questions
Q. How to design experiments to assess the compound’s potential as a kinase inhibitor?
- Methodological Answer : Use in vitro kinase assays (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR or VEGFR2). Prepare dose-response curves (0.1–100 µM) and calculate IC50 values. Validate selectivity via kinase profiling panels. Molecular docking (AutoDock Vina) can predict binding modes to ATP-binding pockets, leveraging crystallographic data from related benzoic acid derivatives .
Q. What analytical methods evaluate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct forced degradation studies:
- pH Stability : Incubate solutions (pH 1–13, 37°C) for 24–72 hours. Monitor degradation via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and LC-MS to identify breakdown products (e.g., hydrolysis of the oxoethoxy group).
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds (e.g., >150°C). Store samples under inert gas to prevent oxidation .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentrations). Perform comparative studies:
- Standardize Protocols : Use identical cell lines (e.g., HeLa or MCF-7) and culture conditions.
- Dose-Response Validation : Replicate assays with independent compound batches.
- Orthogonal Assays : Confirm anti-inflammatory activity via both COX-2 inhibition (ELISA) and NF-κB luciferase reporter assays. Cross-reference with structurally similar compounds showing consistent trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
